3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
For instance, parabens, which share a phenolic structure similar to the query compound, are widely studied for their use as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs, and their environmental persistence and potential endocrine-disrupting effects have been a subject of research (Haman et al., 2015). Similarly, research on PCBs and PCDFs has focused on their environmental presence, persistence, and toxicological effects (Domingo & Bocio, 2007; Kimbrough, 1995).
Mechanism of Action
Target of Action
The primary target of the compound 3-((4-butylphenyl)amino)isobenzofuran-1(3H)-one, also known as 3-[(4-butylphenyl)amino]-1,3-dihydro-2-benzofuran-1-one, is the Sigma (σ) receptor . The σ receptor has two subtypes, σ1 and σ2, which are of significant pharmacological interest . The σ2 receptor, in particular, is being explored for the development of diagnostic and therapeutic methods for cancer and Alzheimer’s disease .
Mode of Action
The compound interacts with the σ2 receptor in a specific manner . It has been developed as a high-affinity probe for studying the σ receptor based on fluorescence techniques . The compound shows specificity for the σ2 receptor, as demonstrated in flow cytometry, confocal, and live cell microscopy studies .
Biochemical Pathways
The development of specific fluorescent ligands like this compound contributes to the understanding of its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the σ2 receptor . The compound has been shown to be a powerful tool for studying the σ2 receptor based on fluorescence techniques . The specific molecular and cellular effects resulting from this interaction require further investigation .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not explicitly mentioned in the available resources Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action
Properties
IUPAC Name |
3-(4-butylanilino)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-3-6-13-9-11-14(12-10-13)19-17-15-7-4-5-8-16(15)18(20)21-17/h4-5,7-12,17,19H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCPIVVTIWYUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.